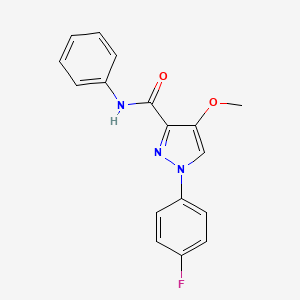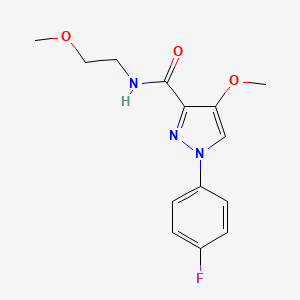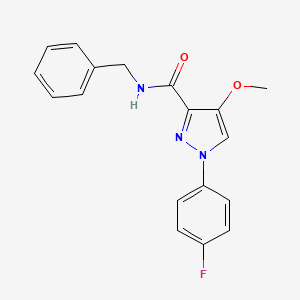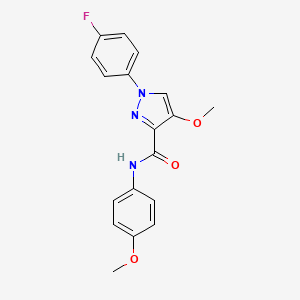
1-(4-fluorophenyl)-4-methoxy-N-phenyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole ring, followed by the introduction of the various substituents. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, the carboxamide group, and the fluorophenyl group would all contribute to the overall structure. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrazole ring is a site of potential reactivity, especially at the nitrogen atoms. The carboxamide group could also participate in reactions, particularly those involving nucleophilic attack at the carbonyl carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .科学研究应用
1-(4-fluorophenyl)-4-methoxy-N-phenyl-1H-pyrazole-3-carboxamide has been studied for its potential use in a variety of scientific research applications. In particular, this compound has been studied for its potential use in drug synthesis, medicinal chemistry, and material science. In drug synthesis, this compound has been studied for its potential use in the synthesis of anti-inflammatory and anti-cancer drugs. In medicinal chemistry, this compound has been studied for its potential use in the synthesis of compounds with anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential use in material science, as it has been shown to have potential applications in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-phenyl-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed that this compound may act as an agonist of certain receptors in the body, such as the cannabinoid receptor. Additionally, this compound may also act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that this compound may have anti-inflammatory, anti-cancer, and anti-oxidative properties. Additionally, this compound has been studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer's disease.
实验室实验的优点和局限性
The use of 1-(4-fluorophenyl)-4-methoxy-N-phenyl-1H-pyrazole-3-carboxamide in laboratory experiments has several advantages. For example, this compound is a simple and efficient synthesis method, and can be used to synthesize a variety of pyrazole-based compounds. Additionally, this compound is relatively stable and can be stored for long periods without significant degradation. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not water soluble, which can make it difficult to use in certain experiments. Additionally, this compound is not very soluble in organic solvents, which can also limit its use in certain experiments.
未来方向
The potential applications of 1-(4-fluorophenyl)-4-methoxy-N-phenyl-1H-pyrazole-3-carboxamide are still being explored, and there are many potential future directions for research. For example, further research could be conducted to explore the potential use of this compound in the synthesis of novel compounds with anti-inflammatory and anti-cancer properties. Additionally, further research could be conducted to explore the potential use of this compound in the synthesis of polymers and other materials. Additionally, further research could be conducted to explore the potential use of this compound in the treatment of certain neurological disorders, such as Alzheimer's disease. Finally, further research could be conducted to explore the potential use of this compound in drug delivery systems.
合成方法
1-(4-fluorophenyl)-4-methoxy-N-phenyl-1H-pyrazole-3-carboxamide can be synthesized through a process known as the Biginelli reaction. This reaction involves the condensation of a substituted aldehyde, an aromatic ketone, and urea or thiourea in the presence of an acid catalyst. This reaction produces a variety of pyrazolones, including this compound. The Biginelli reaction is a simple and efficient method for the synthesis of this compound, and has been used in many studies for the synthesis of other pyrazole-based compounds.
安全和危害
属性
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-23-15-11-21(14-9-7-12(18)8-10-14)20-16(15)17(22)19-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNGPZBFDWOAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529769.png)

![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529791.png)
![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529794.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529801.png)
![1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529803.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529808.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529823.png)


![1-(4-fluorophenyl)-4-methoxy-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529850.png)
![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529851.png)